REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][C:3]=1[Br:12].[F:13][B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>C(#N)C>[NH2:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([F:13])=[CH:4][C:3]=1[Br:12] |f:1.2.3|
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Name
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|
Quantity
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19.8 g
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Type
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reactant
|
Smiles
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NC1=C(C=CC(=N1)C(=O)OC)Br
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Name
|
|
Quantity
|
34.3 g
|
Type
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reactant
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Smiles
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F[B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
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Name
|
|
Quantity
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340 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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80° C. overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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After partitioning between EtOAc and water (500 mL each) the aqueous fraction
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Type
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EXTRACTION
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Details
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was re-extracted with EtOAc (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic solution dried with MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Chromatography (20% then 30% EtOAc in hexane) separated various byproducts from the required ester (2.09 g)
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=N1)C(=O)OC)F)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |